molecular formula C22H23N5O2 B5549146 N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide

N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide

Cat. No.: B5549146
M. Wt: 389.4 g/mol
InChI Key: BOKRSQDNHNHPRM-UHFFFAOYSA-N
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Description

N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and triazole intermediates using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide: Unique due to its combination of pyrrolidinone, phenyl, and triazole rings.

    N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of a triazole ring.

    N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)pyrazole-4-carboxamide: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21-7-4-13-27(21)19-10-8-18(9-11-19)15-23-22(29)20-16-26(25-24-20)14-12-17-5-2-1-3-6-17/h1-3,5-6,8-11,16H,4,7,12-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKRSQDNHNHPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=CN(N=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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